Cas no 2098140-75-9 (3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a pyrimidine core substituted with cyclopropyl and furan moieties. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The cyclopropyl group enhances metabolic stability, while the furan ring contributes to potential interactions with biological targets. This compound’s rigid framework and functional diversity enable its use in developing enzyme inhibitors or receptor modulators. Its well-defined synthetic pathway ensures reproducibility, making it suitable for scalable applications in medicinal chemistry and material science.
3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
2098140-75-9 structure
Product Name:3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:2098140-75-9
MF:C11H10N2O3
MW:218.20870256424
CID:5724603
PubChem ID:122239089
Update Time:2025-06-22

3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopropyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione
    • 3-cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • F1967-7354
    • AKOS040812066
    • 2098140-75-9
    • 3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • Inchi: 1S/C11H10N2O3/c14-10-6-8(9-2-1-5-16-9)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)
    • InChI Key: SLSARXUJFWRBAH-UHFFFAOYSA-N
    • SMILES: O=C1NC(C2=CC=CO2)=CC(N1C1CC1)=O

Computed Properties

  • Exact Mass: 218.06914219g/mol
  • Monoisotopic Mass: 218.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 62.6Ų

3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

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Additional information on 3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Introduction to 3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 2098140-75-9)

3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2098140-75-9, belongs to the tetrahydropyrimidine class of molecules, which are known for their broad spectrum of pharmacological properties. The presence of both cyclopropyl and furan moieties in its structure imparts distinct chemical and biological characteristics, making it a subject of intense interest for researchers exploring novel therapeutic agents.

The molecular framework of 3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione consists of a six-membered ring system containing nitrogen atoms at the 1 and 3 positions, with a carbonyl group at the 2 and 4 positions. The substitution of a cyclopropyl group at the 3-position and a furan moiety at the 6-position enhances its interactability with biological targets. Such structural motifs are frequently explored in drug discovery due to their ability to engage with enzymes and receptors in complex ways.

In recent years, there has been a growing interest in tetrahydropyrimidine derivatives as scaffolds for developing new pharmaceuticals. These compounds have shown promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The specific arrangement of functional groups in 3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione suggests potential interactions with biological pathways that could be exploited for therapeutic benefit.

One of the most compelling aspects of this compound is its structural diversity. The cyclopropyl group introduces rigidity into the molecule, which can influence binding affinity and selectivity when interacting with biological targets. Meanwhile, the furan ring provides an additional site for hydrogen bonding and hydrophobic interactions. These features make 3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione a versatile candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. Tetrahydropyrimidines, in particular, have been investigated for their role in modulating enzyme activity and receptor binding. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit kinases and other enzymes involved in cancer progression. The presence of both cyclopropyl and furan substituents in 3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may contribute to its ability to interact with such targets effectively.

The synthesis of 3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the cyclopropyl group typically involves cyclization reactions or metal-catalyzed coupling processes. Similarly,the attachment of the furan moiety often requires protective group strategies to prevent unwanted side reactions. These synthetic challenges underscore the complexity involved in developing novel heterocyclic compounds like this one.

From a computational chemistry perspective,3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine - 2,4 - dione has been studied using various molecular modeling techniques to predict its binding affinity and metabolic stability. These studies have provided valuable insights into how modifications to its structure can enhance its pharmacological properties. For example,computer simulations have shown that small changes in the position or type of substituents can significantly alter its interaction with biological targets.

The potential applications of 3-Cyclopropyl - 6 - (furan - 2 - yl) - 1,2,3,4 - tetrahydropyrimidine - 24 - dione are broad and multifaceted。Given its structural features,it may exhibit activity against a range of diseases。In particular,its ability to modulate enzyme activity makes it a promising candidate for treating conditions such as inflammation、neurodegenerative disorders、and infectious diseases。Further research is needed to fully elucidate its therapeutic potential。

One exciting area of investigation is the use of 3-Cyclopropyl - 6 - (furan - 23 yl) - 1,23,24 - tetrahydropyrimidine - 24 dione as a lead compound for drug development。By systematically modifying its structure,researchers can generate libraries of derivatives with tailored pharmacological properties。This approach has already led to the discovery of several novel drugs that have entered clinical trials。The success stories behind these drugs highlight the importance of exploring diverse chemical scaffolds like this one。

In conclusion,33 cyclo prop yl66 furan22 yl11tetra hyd ro py rimidine22 dione (CAS No。2098140759) represents an intriguing molecule with significant potential for pharmaceutical applications。Its unique structural features、potential biological activities、and synthetic accessibility make it a valuable asset for researchers working on new therapeutics。As our understanding of molecular interactions continues to grow,compounds like this one will undoubtedly play an increasingly important role in addressing some of the most pressing health challenges facing humanity today。

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